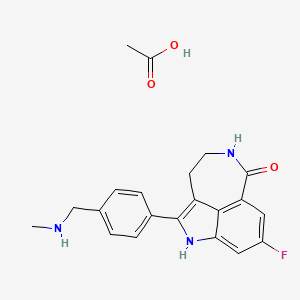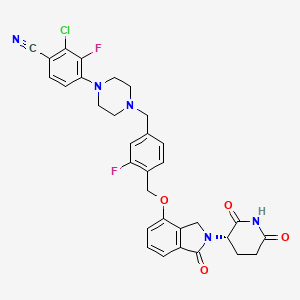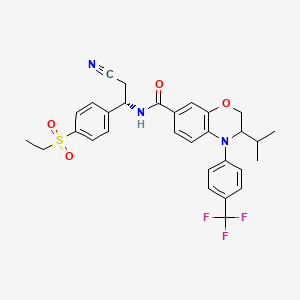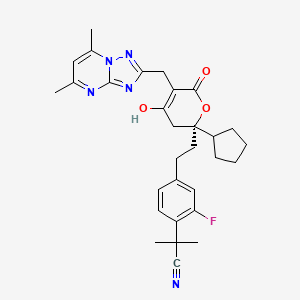
Hcvp-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hcvp-IN-1 is a compound known for its role as a hepatitis C viral polymerase inhibitor. This compound is specifically designed to inhibit the replication of the hepatitis C virus by targeting its polymerase enzyme, which is crucial for the viral replication process .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hcvp-IN-1 is synthesized through a series of chemical reactions that involve the formation of complex molecular structures. The synthetic process typically involves multiple steps, including the preparation of intermediate compounds, which are then combined to form the final product. The reaction conditions often require precise control of temperature, pressure, and pH to ensure the desired chemical transformations occur .
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using advanced chemical engineering techniques. This includes the use of reactors and other specialized equipment to maintain optimal reaction conditions. The process is designed to maximize yield and purity while minimizing the production of unwanted by-products .
Análisis De Reacciones Químicas
Types of Reactions
Hcvp-IN-1 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
The common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired chemical transformations .
Major Products Formed
The major products formed from the reactions involving this compound depend on the specific type of reaction. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound. Substitution reactions can result in the formation of various substituted derivatives .
Aplicaciones Científicas De Investigación
Hcvp-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of polymerase inhibition and to develop new inhibitors.
Biology: Employed in research to understand the replication mechanisms of the hepatitis C virus and to develop antiviral therapies.
Medicine: Investigated for its potential use in the treatment of hepatitis C infections and other viral diseases.
Industry: Utilized in the development of antiviral drugs and other therapeutic agents.
Mecanismo De Acción
Hcvp-IN-1 exerts its effects by specifically targeting the hepatitis C viral polymerase enzyme. The compound binds to the active site of the enzyme, inhibiting its activity and preventing the replication of the virus. This inhibition disrupts the viral life cycle, reducing the viral load in infected individuals. The molecular targets and pathways involved include the viral RNA-dependent RNA polymerase and associated replication complexes .
Comparación Con Compuestos Similares
Hcvp-IN-1 is unique in its specific inhibition of the hepatitis C viral polymerase. Similar compounds include other polymerase inhibitors such as Sofosbuvir and Dasabuvir. this compound is distinguished by its unique chemical structure and mechanism of action, which may offer advantages in terms of efficacy and resistance profiles .
List of Similar Compounds
- Sofosbuvir
- Dasabuvir
- Ledipasvir
- Ombitasvir
Propiedades
Fórmula molecular |
C30H34FN5O3 |
|---|---|
Peso molecular |
531.6 g/mol |
Nombre IUPAC |
2-[4-[2-[(2R)-2-cyclopentyl-5-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methyl]-4-hydroxy-6-oxo-3H-pyran-2-yl]ethyl]-2-fluorophenyl]-2-methylpropanenitrile |
InChI |
InChI=1S/C30H34FN5O3/c1-18-13-19(2)36-28(33-18)34-26(35-36)15-22-25(37)16-30(39-27(22)38,21-7-5-6-8-21)12-11-20-9-10-23(24(31)14-20)29(3,4)17-32/h9-10,13-14,21,37H,5-8,11-12,15-16H2,1-4H3/t30-/m1/s1 |
Clave InChI |
XPRDGKCNHYYXEJ-SSEXGKCCSA-N |
SMILES isomérico |
CC1=CC(=NC2=NC(=NN12)CC3=C(C[C@](OC3=O)(CCC4=CC(=C(C=C4)C(C)(C)C#N)F)C5CCCC5)O)C |
SMILES canónico |
CC1=CC(=NC2=NC(=NN12)CC3=C(CC(OC3=O)(CCC4=CC(=C(C=C4)C(C)(C)C#N)F)C5CCCC5)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


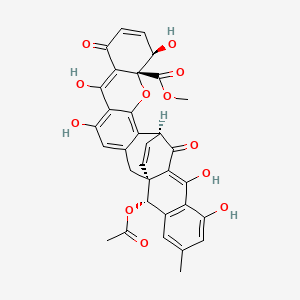


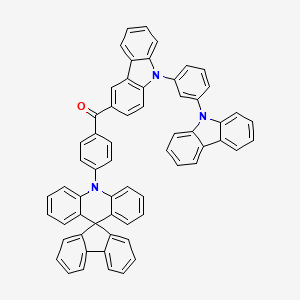
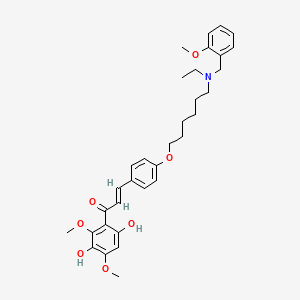
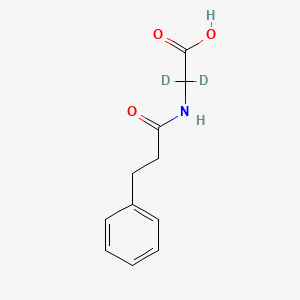
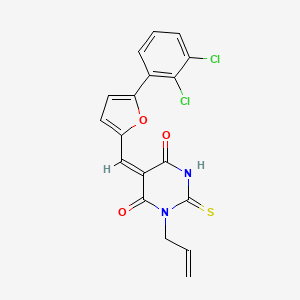
![[(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-pentadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12412822.png)

